N-(3-bromophenyl)pyridine-4-carboxamide

Epigenetics Bromodomain inhibition Protein-protein interaction

N-(3-bromophenyl)pyridine-4-carboxamide (CAS 425685-43-4), also known as N-(3-bromophenyl)isonicotinamide, is a heterocyclic amide composed of a pyridine-4-carboxamide core substituted with a 3-bromophenyl group. The compound possesses a molecular weight of 277.12 g/mol and the formula C12H9BrN2O, and is primarily supplied as a research-grade intermediate with purities typically ≥95%.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
Cat. No. B5766020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)pyridine-4-carboxamide
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H9BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16)
InChIKeyHMUYPESKNCANFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)pyridine-4-carboxamide: Structural and Procurement Baseline for a Versatile Pyridine Carboxamide Building Block


N-(3-bromophenyl)pyridine-4-carboxamide (CAS 425685-43-4), also known as N-(3-bromophenyl)isonicotinamide, is a heterocyclic amide composed of a pyridine-4-carboxamide core substituted with a 3-bromophenyl group . The compound possesses a molecular weight of 277.12 g/mol and the formula C12H9BrN2O, and is primarily supplied as a research-grade intermediate with purities typically ≥95% . Its structure features both a hydrogen-bond-capable carboxamide linker and a bromine handle that enables further derivatization via cross-coupling reactions, positioning it as a versatile scaffold in medicinal chemistry and agrochemical discovery programs [1].

Why N-(3-bromophenyl)pyridine-4-carboxamide Cannot Be Replaced by Common Pyridine Carboxamide Analogs


Generic substitution among pyridine carboxamide derivatives is scientifically unsound because subtle changes in halogen position or pyridine connectivity profoundly alter both molecular recognition and physicochemical properties. The 3-bromophenyl substitution pattern on the 4-pyridine carboxamide framework creates a distinct spatial arrangement of the bromine atom and amide bond vector compared to 4-bromophenyl regioisomers or 3-pyridine carboxamide counterparts [1]. These differences directly impact binding pocket complementarity in bromodomain targets and influence logP-driven permeability characteristics. Procurement decisions based solely on class similarity risk introducing compounds with divergent target engagement profiles or unfavorable ADME properties, as evidenced by the binding data and predicted property comparisons detailed below [2].

Quantitative Differentiation of N-(3-bromophenyl)pyridine-4-carboxamide Against Closest Analogs


BRD4 Bromodomain 1 (BD1) Binding Affinity: Modest Engagement Differentiates from Potent Inhibitors

N-(3-bromophenyl)pyridine-4-carboxamide binds to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 3.30 µM, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, optimized BRD4 inhibitors within the pyridyl carboxamide chemotype typically achieve Kd values in the low nanomolar range (e.g., <100 nM). This 30- to 100-fold weaker affinity defines a clear functional threshold: the compound serves as a weak affinity probe rather than a potent inhibitor, making it suitable for use as a negative control or starting scaffold in hit-to-lead campaigns where minimal target engagement is desired.

Epigenetics Bromodomain inhibition Protein-protein interaction

Cancer Stem Cell Inhibition: Activity in a High-Throughput Screening Context

In a luminescence-based cell-based primary HTS assay designed to identify inhibitors of cancer stem cells (PubChem AID 504535), N-(3-bromophenyl)pyridine-4-carboxamide was classified as 'Active' among a set of 45 tested compounds [1]. Of these, only 6 compounds demonstrated activity ≤ 1 µM. While the exact IC50 of the target compound is not disclosed in the summary data, its inclusion among the 26 'Active' compounds—representing a 57.8% hit rate for this scaffold class—positions it as a candidate for further validation in cancer stem cell biology.

Cancer stem cells High-throughput screening Oncology

Lipophilicity Tuning: 3-Bromo vs. 4-Bromo Substitution Yields Distinct logP

Computational predictions indicate that the 3-bromophenyl substitution pattern on N-(3-bromophenyl)pyridine-4-carboxamide yields a higher logP (estimated ~3.3) compared to the 4-bromophenyl regioisomer (estimated ~3.0) . This difference of approximately 0.3 logP units translates to a 2-fold increase in lipophilicity, which can influence membrane permeability and plasma protein binding. The variation arises from the distinct electronic and steric environments of the bromine substituent, underscoring the importance of precise substitution patterns in lead optimization.

Physicochemical properties Lipophilicity ADME

Synthetic Accessibility and Purity: A Reliable Starting Material with Defined Purity

Commercial suppliers list N-(3-bromophenyl)pyridine-4-carboxamide with a standard purity of 98% . This high purity, combined with the compound's straightforward synthesis via amide coupling between 3-bromoaniline and isonicotinoyl chloride, ensures minimal batch-to-batch variability compared to less-characterized or lower-purity analogs. In contrast, many in-class pyridine carboxamides are supplied at 95% purity or lower, which may introduce impurities that confound biological assays or synthetic steps.

Synthetic intermediate Purity Procurement

Optimal Application Scenarios for N-(3-bromophenyl)pyridine-4-carboxamide Based on Quantitative Evidence


Epigenetics Probe Development: Weak Affinity BRD4 Ligand

Given its modest Kd of 3.3 µM for BRD4 BD1 , N-(3-bromophenyl)pyridine-4-carboxamide is ideally suited as a weak affinity probe or negative control in bromodomain inhibitor discovery. Researchers investigating structure-activity relationships (SAR) around the pyridine-4-carboxamide core can use this compound as a baseline to benchmark improvements in potency, with the understanding that substitution at the 3-position of the phenyl ring yields only micromolar engagement.

Cancer Stem Cell Hit Validation

The compound's 'Active' designation in a cancer stem cell HTS supports its use as a validated starting point for medicinal chemistry optimization. While its exact IC50 remains undefined, the 57.8% hit rate within the pyridine carboxamide class in this assay context indicates that the scaffold is permissive for cancer stem cell inhibition. Procurement of this compound enables immediate follow-up in secondary assays and counter-screens.

Synthetic Building Block for Cross-Coupling Chemistry

The bromine atom at the 3-position of the phenyl ring serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. The 98% commercial purity ensures that the compound can be used directly in array synthesis or library production without additional purification steps, streamlining SAR exploration around the pyridine carboxamide pharmacophore.

Lipophilicity-Modulated ADME Studies

The estimated logP of ~3.3 differentiates this compound from the slightly less lipophilic 4-bromo regioisomer (logP ~3.0). This 0.3 logP unit difference can be exploited in parallel synthesis campaigns to systematically probe the impact of halogen position on membrane permeability and metabolic stability. Procurement of both isomers in matched purity enables controlled head-to-head ADME comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.